(R)-2-METHYLBUTANOL

Descripción

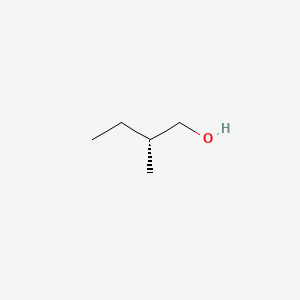

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRQEDXDYOZYLA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901044400 | |

| Record name | (+)-2-Methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-16-0 | |

| Record name | (+)-2-Methyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-butanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-2-Methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-1-BUTANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O91KQ00JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Methylbutanol for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and applications of (R)-2-methylbutanol, a versatile chiral building block of significant interest in pharmaceutical and chemical industries. The content is structured to offer not just data, but also insights into the practical application and scientific reasoning behind its use.

Molecular Structure and Physicochemical Properties

(R)-2-Methylbutanol, an enantiomer of (S)-2-methylbutanol, is a chiral primary alcohol. Its structure consists of a butyl chain with a methyl group at the second carbon, and a hydroxyl group at the first position. This seemingly simple molecule's chirality is the cornerstone of its utility in asymmetric synthesis.

// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0.5!"]; C3 [label="C", pos="3,0!"]; C4 [label="C", pos="1.5,-1!"]; O [label="O", pos="-1.5,0.5!"]; H_O [label="H", pos="-2.2,0.2!"]; H1_1 [label="H", pos="-0.3,-0.5!"]; H1_2 [label="H", pos="0.3,0.5!"]; H2 [label="H", pos="1.5,1.2!"]; H3_1 [label="H", pos="3.3,0.5!"]; H3_2 [label="H", pos="3.3,-0.5!"]; H3_3 [label="H", pos="3.7,0!"]; H4_1 [label="H", pos="1.2,-1.5!"]; H4_2 [label="H", pos="1.8,-1.5!"]; H4_3 [label="H", pos="2.2,-1!"];

// Define bonds C1 -- C2; C2 -- C3; C2 -- C4; C1 -- O; O -- H_O; C1 -- H1_1; C1 -- H1_2; C2 -- H2; C3 -- H3_1; C3 -- H3_2; C3 -- H3_3; C4 -- H4_1; C4 -- H4_2; C4 -- H4_3;

// Add chirality indicator chiral_center [label="*", pos="1.7,0.7!", fontcolor="#EA4335", fontsize=20]; } Caption: 2D Structure of (R)-2-Methylbutanol with the chiral center indicated.

Table 1: Core Chemical and Physical Properties of (R)-2-Methylbutanol

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O | [1][2] |

| Molecular Weight | 88.15 g/mol | [1][2] |

| CAS Number | 616-16-0 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 128-129 °C | [2][3] |

| Melting Point | < -70 °C | [3] |

| Density | 0.816 - 0.819 g/mL at 20 °C | [3][4] |

| Solubility in Water | 3.6 g/100g at 30 °C (slightly soluble) | [4] |

| Solubility in Organic Solvents | Miscible with alcohol and ether | [3][4] |

| Refractive Index (n²⁰/D) | ~1.410 | [3] |

| Optical Rotation | Varies with conditions | [5] |

Spectroscopic Analysis: A Fingerprint of Chirality

Spectroscopic techniques are indispensable for the identification and characterization of (R)-2-methylbutanol. Below is an analysis of its expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of (R)-2-methylbutanol is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

-CH₂OH (Hydroxymethyl protons): These two diastereotopic protons will appear as a complex multiplet, likely an AB quartet further split by the adjacent chiral proton, due to their proximity to the stereocenter.

-

-CH- (Chiral center proton): This proton will exhibit a multiplet due to coupling with the adjacent methyl, ethyl, and hydroxymethyl groups.

-

-CH₂- (Ethyl group methylene protons): These protons will appear as a quartet, split by the adjacent methyl group.

-

-CH₃ (Ethyl group methyl protons): A triplet will be observed due to coupling with the adjacent methylene group.

-

-CH₃ (Methyl group at chiral center): This will appear as a doublet, split by the single proton on the chiral carbon.

-

-OH (Hydroxyl proton): A broad singlet, the chemical shift of which is concentration and solvent dependent. This peak will disappear upon D₂O exchange.[6]

¹³C NMR: The carbon NMR spectrum will display five distinct signals, one for each unique carbon atom in the molecule.

-

-CH₂OH: The carbon bearing the hydroxyl group will be shifted downfield.

-

-CH-: The chiral carbon.

-

-CH₂-: The methylene carbon of the ethyl group.

-

-CH₃: The methyl carbon of the ethyl group.

-

-CH₃: The methyl carbon attached to the chiral center.

Infrared (IR) Spectroscopy

The IR spectrum of (R)-2-methylbutanol is characterized by the following key absorption bands:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and broadened due to hydrogen bonding.[7]

-

C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the alkyl groups.[7]

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, indicative of the C-O single bond in the primary alcohol.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), (R)-2-methylbutanol will undergo fragmentation. The molecular ion peak (M⁺) at m/z = 88 may be weak or absent. Common fragmentation patterns for alcohols include:

-

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom. For 2-methyl-1-butanol, this would lead to the loss of a propyl radical to give a prominent peak at m/z = 45, or loss of an ethyl radical to give a peak at m/z = 59.[8]

-

Dehydration: Loss of a water molecule (18 amu), resulting in a peak at m/z = 70.[8]

Synthesis and Chiral Resolution

The production of enantiomerically pure (R)-2-methylbutanol is crucial for its application in asymmetric synthesis. This can be achieved through two primary strategies: direct enantioselective synthesis or resolution of a racemic mixture.

Enantioselective Synthesis

One powerful method for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of a prochiral ketone. For instance, the Corey-Bakshi-Shibata (CBS) reduction of 2-methyl-1-butanal would yield the corresponding chiral alcohol with high enantioselectivity.[9]

Experimental Protocol: Asymmetric CBS Reduction

-

Catalyst Preparation: In a flame-dried, inert atmosphere flask, dissolve the (R)-2-Methyl-CBS-oxazaborolidine catalyst in anhydrous THF.

-

Hydride Addition: Slowly add a solution of borane dimethyl sulfide complex (BMS) to the catalyst solution at room temperature. Stir for 15-30 minutes to allow for complex formation. The rationale for pre-mixing is the formation of a chiral Lewis acidic complex that will coordinate to the ketone and direct the hydride delivery.

-

Substrate Addition: Cool the reaction mixture to a low temperature (e.g., -78 °C) and slowly add a solution of 2-methyl-1-butanal in anhydrous THF. The low temperature is critical to enhance the enantioselectivity by minimizing non-selective background reactions.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC or GC), carefully quench the reaction with methanol. Subsequently, perform an aqueous work-up to remove boron byproducts and isolate the crude product.

-

Purification: Purify the (R)-2-methylbutanol by distillation or column chromatography.

Chiral Resolution of Racemic 2-Methyl-1-butanol

Racemic 2-methyl-1-butanol can be sourced from fusel oil, a byproduct of fermentation.[10] The enantiomers can then be separated through various resolution techniques.

3.2.1. Chemical Resolution via Diastereomeric Salt Formation

This classical method involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid, to form diastereomeric esters.[11] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[11]

3.2.2. Enzymatic Kinetic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative. Lipases are commonly employed to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted.[7] For example, using a lipase like Novozym 435® and an acyl donor, the (S)-enantiomer might be preferentially acylated, allowing for the separation of the unreacted (R)-2-methylbutanol.[7] The choice of enzyme and reaction conditions is critical to achieving high enantiomeric excess (e.e.).

Applications in Drug Development and Asymmetric Synthesis

The primary value of (R)-2-methylbutanol lies in its role as a chiral building block or a chiral auxiliary in the synthesis of complex, enantiomerically pure molecules, particularly active pharmaceutical ingredients (APIs).[12][13]

As a Chiral Building Block

(R)-2-methylbutanol can be incorporated into the carbon skeleton of a target molecule, introducing a specific stereocenter. For example, it has been utilized in the synthesis of natural products and their analogues. A notable example is its use as a starting material in the synthesis of complex antibiotics like (+)-aranciamycin.

As a Chiral Auxiliary

A chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. While not as common as other auxiliaries, the (R)-2-methylbutyl group can be used to introduce stereocontrol in various reactions.

Safety and Handling

(R)-2-Methylbutanol is a flammable liquid and vapor.[14] It can cause skin and eye irritation and may be harmful if inhaled or swallowed.[2][14]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.[1]

-

Keep away from heat, sparks, and open flames.[14]

-

Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

-

Ground and bond containers and receiving equipment to prevent static discharge.[14]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

(R)-2-Methylbutanol is a valuable and versatile chiral synthon for the modern organic chemist. Its well-defined stereochemistry, coupled with its reactivity as a primary alcohol, makes it a key component in the asymmetric synthesis of a wide range of complex molecules. A thorough understanding of its physical and chemical properties, as well as the methods for its enantioselective synthesis and resolution, is essential for its effective utilization in research and development, particularly in the pharmaceutical industry.

References

-

PubChem. 2-Methyl-1-butanol, (+)-. Available at: [Link]

-

Sciforum. Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: 2-Methyl-1-butanol. Available at: [Link]

-

Homework.Study.com. The mass spectrum for R-2 butanol which has a molecular weight of 74 has major peaks at m/z 59... Available at: [Link]

-

Doc Brown's Advanced Level Chemistry. 1H and 13C NMR spectra of 2-methylbutan-2-ol (2-methyl-2-butanol). Available at: [Link]

-

Sciforum. Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Available at: [Link]

-

Chegg. Analyze the provided IR spectrum for 2-methyl-2-butanol by doing the following. Available at: [Link]

-

Wikipedia. Chiral resolution. Available at: [Link]

-

PubMed. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. Available at: [Link]

-

ResearchGate. Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Available at: [Link]

-

chemeurope.com. Chiral resolution. Available at: [Link]

-

Chegg. This is the 1H NMR spectrum for 2-methyl-1-butanol. Available at: [Link]

-

SpectraBase. 2-Methyl-2-butanol - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Chemistry Stack Exchange. Synthesizing 2-methyl-2-butanol. Available at: [Link]

-

Organic Syntheses. A general synthetic method for the oxidation of primary alcohols to aldehydes. Available at: [Link]

-

Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]

-

PMC. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Available at: [Link]

-

PMC. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available at: [Link]

-

Wikipedia. 2-Methyl-1-butanol. Available at: [Link]

-

PubMed. Production of 2-methyl-1-butanol in engineered Escherichia coli. Available at: [Link]

-

Reddit. What is expected to be the base peak in the mass spectrum of 2-methyl-2-butanol? Available at: [Link]

-

NIST WebBook. 1-Butanol, 2-methyl-. Available at: [Link]

-

Organic Syntheses. (S)-(+)-2-METHYLBUTANAL. Available at: [Link]

-

SpectraBase. Compound 2-Methyl-2-butanol. Available at: [Link]

-

MassBank. 2-methyl-2-butanol. Available at: [Link]

-

TSI Journals. Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Available at: [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

ResearchGate. Enantioselective, continuous (R)- and (S)-2-butanol synthesis: Achieving high space-time yields with recombinant E. coli cells in a micro-aqueous, solvent-free reaction system. Available at: [Link]

-

ResearchGate. (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available at: [Link]

-

ResearchGate. 2-Butanol chiral molecules: (A) right-handed ( R ) 2-butanol, (B)... Available at: [Link]

-

NIST WebBook. 1-Butanol, 2-methyl-. Available at: [Link]

-

PubMed Central. Ten-step asymmetric total syntheses of potent antibiotics anthracimycin and anthracimycin B. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Aranciamycin Anhydride, a New Anthracycline-Type Antibiotic Isolated from Streptomyces sp. TUE 6384.. Available at: [Link]

-

ResearchGate. FTIR spectra of a 2-methylbutanal and air mixture (a) before... Available at: [Link]

-

Research Journal of Pharmacy and Technology. Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Available at: [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. 2-METHYL-1-BUTANOL(34713-94-5) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectrabase.com [spectrabase.com]

- 6. 1H NMR spectrum of 2-methylbutan-2-ol (2-methyl-2-butanol), 13C NMR spectra of 2-methylbutan-2-ol (2-methyl-2-butanol), chemical shifts spectra of 2-methylbutan-2-ol (2-methyl-2-butanol) doc brown's advanced level organic chemistry revision notes [docbrown.info]

- 7. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Methyl-1-butanol - Wikipedia [en.wikipedia.org]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. carlroth.com:443 [carlroth.com:443]

Natural occurrence and sources of (R)-2-METHYLBUTANOL

An In-depth Technical Guide to the Natural Occurrence and Sources of (R)-2-Methylbutanol

Introduction

(R)-2-Methylbutanol, the dextrorotatory enantiomer of 2-methyl-1-butanol, is a chiral five-carbon alcohol with the chemical formula CH₃CH₂CH(CH₃)CH₂OH. As a member of the amyl alcohol family, it is a colorless liquid that plays a significant role in various biological and industrial contexts. It is a key contributor to the aroma and flavor profiles of many fermented foods and beverages and serves as a valuable chiral building block in the synthesis of complex natural products and pharmaceuticals. The R-2-methylbutyl motif is present in a number of bioactive compounds found in nature[1][2]. This guide provides a comprehensive overview of the natural occurrence of (R)-2-methylbutanol, delves into its biosynthetic pathways, and explores its industrial and laboratory sources, with a focus on both traditional methods and modern biotechnological advancements.

Part 1: Natural Occurrence of (R)-2-Methylbutanol

(R)-2-Methylbutanol is found throughout the natural world as a volatile organic compound, primarily arising from the metabolism of amino acids in microorganisms and plants.

Fermentation Byproducts

One of the most significant natural sources of 2-methylbutanol is the fermentation of sugars by yeast, particularly Saccharomyces cerevisiae.[3] During this process, it is produced as a "fusel alcohol," a group of higher alcohols that are byproducts of grain fermentation.[4] Consequently, trace amounts of 2-methylbutanol are present in a wide array of alcoholic beverages, including beer, wine, and mead.[4][5] In mead, for instance, 2-methyl-1-butanol is one of the secondary predominant alcohols, alongside isobutanol and isoamyl alcohol.[5] These compounds are critical to the final sensory profile of the beverage, contributing to its complex aroma and flavor.

Fruits, Vegetables, and Fungi

2-Methylbutanol is a component of the aroma of various fruits, fungi, and other plant-based foods.[4] Its presence has been identified in:

-

Fruits: Cantaloupe, tomato, grapes, nectarines, apples, and papaya.[3][4]

-

Cheeses: It is a volatile component contributing to the aroma of blue cheese.[3]

The enantiomeric distribution can be complex. For example, in a beverage fermented with shiitake mushrooms, researchers observed the production of (R)-methyl 2-methylbutanoate, indicating the presence and esterification of the (R)-alcohol precursor.[6]

The following table summarizes the natural occurrence of 2-methylbutanol.

| Category | Specific Source | Role/Significance | Reference(s) |

| Fermented Beverages | Beer, Wine, Mead | Fusel alcohol, flavor/aroma component | [3][4][5] |

| Fruits | Cantaloupe, Tomato, Grapes, Apples | Aroma component | [3][4] |

| Fungi | Summer Truffle, Shiitake Mushroom | Aroma component | [4][6] |

| Dairy | Blue Cheese | Aroma component | [3] |

| Plants | Camellia sinensis (Tea plant) | Natural constituent | [3] |

Part 2: Biosynthesis of (R)-2-Methylbutanol

The primary route for the biosynthesis of 2-methylbutanol in microorganisms like yeast is the Ehrlich pathway. This metabolic pathway converts amino acids into their corresponding higher alcohols. For 2-methylbutanol, the precursor amino acid is L-isoleucine.

The pathway involves three key enzymatic steps:

-

Transamination: L-isoleucine undergoes transamination to form the α-keto acid, (S)-α-keto-β-methylvalerate (KMV). This reaction is catalyzed by a transaminase enzyme.

-

Decarboxylation: The KMV is then decarboxylated by a 2-keto acid decarboxylase to produce the aldehyde, 2-methylbutanal.

-

Reduction: Finally, 2-methylbutanal is reduced to 2-methylbutanol by an alcohol dehydrogenase (ADH), which utilizes NADH as a cofactor.

The stereochemistry of the final product is determined by the stereospecificity of the alcohol dehydrogenase enzyme that performs the final reduction step. The presence of (R)-2-methylbutanol in natural systems implies the action of ADHs that preferentially produce this enantiomer.

Caption: The Ehrlich pathway for the biosynthesis of (R)-2-methylbutanol from L-isoleucine.

Part 3: Industrial and Laboratory Sources

While naturally present in many sources, obtaining pure (R)-2-methylbutanol for research or industrial applications requires specific production and purification methods.

Isolation from Fusel Oil

Commercially, 2-methyl-1-butanol is often sourced from fusel oil, a byproduct of ethanol fermentation.[4] Fusel oil is a mixture of several amyl alcohols and other compounds. The individual components, including the racemic mixture of 2-methyl-1-butanol, can be separated via fractional distillation. A patented process describes isolating "natural radioactivity 2-methyl butanol" by controlling the cut point of a reaction tower between 80°C and 120°C during the rectification of isoamyl alcohol derived from grain fermentation.[7]

Metabolic Engineering for Overproduction

Significant research has focused on engineering microorganisms to overproduce specific higher alcohols for use as biofuels and chemical feedstocks.[8] Strains of Escherichia coli and Corynebacterium glutamicum have been successfully engineered to produce 2-methyl-1-butanol.[4][8][9][10]

The core strategy involves genetically modifying the host organism to enhance the metabolic flux through the L-isoleucine biosynthetic pathway towards the desired alcohol product.

A General Protocol for Engineering E. coli for 2-Methylbutanol Production:

-

Host Strain Selection: Start with a suitable E. coli strain, often one that is well-characterized and amenable to genetic modification.

-

Pathway Enhancement:

-

Overexpress Threonine Operon: Increase the precursor pool by overexpressing the native threonine biosynthetic operon (thrABC).[8]

-

Enzyme Selection & Overexpression: Introduce and overexpress genes for key enzymes that divert metabolic intermediates towards 2-methylbutanol. This includes exploring enzymes from different organisms to find the most efficient ones, such as threonine deaminase (ilvA) from C. glutamicum and acetohydroxy acid synthase (AHAS II, ilvGM) from Salmonella typhimurium.[8][10]

-

-

Elimination of Competing Pathways: Knock out genes corresponding to competing metabolic pathways to increase the availability of precursors. For example, deleting metA (homoserine O-succinyltransferase) and tdh (threonine dehydrogenase) can increase threonine availability for the isoleucine pathway.[8]

-

Fermentation & Optimization: Cultivate the engineered strain under optimized fermentation conditions (e.g., defined medium, specific temperature, oxygen deprivation) to maximize product yield.[9]

This targeted approach has led to strains of E. coli capable of producing 1.25 g/L of 2-methyl-1-butanol in 24 hours.[8][10]

Caption: A generalized workflow for the metabolic engineering of E. coli for 2-methylbutanol production.

Enantioselective Chemical Synthesis

The pure (R)-(+)-2-methylbutanol enantiomer is often commercially unavailable, necessitating its synthesis for applications where stereochemical purity is critical.[1][2] One effective method is the boronic ester homologation approach developed by Matteson. This methodology allows for precise control over the configuration of newly generated stereogenic centers.

Key Steps in Boronic Ester Homologation Synthesis of (R)-(+)-2-Methylbutanol:

-

Chiral Auxiliary Preparation: The synthesis requires a specific chiral auxiliary, (S,S)-1,2-dicyclohexyl-1,2-ethanediol ((S,S)-DICHED), which is not commercially available and must be synthesized first. This auxiliary is crucial for directing the stereochemistry of the reaction.[1]

-

Boronic Ester Formation: A starting boron compound, such as boron triisopropylate, is reacted with ethyl lithium and the (S,S)-DICHED chiral auxiliary to form a chiral dioxaborolane.[1]

-

Asymmetric Homologation: The chiral boronic ester undergoes a one-carbon chain extension. This is achieved by reacting it with dichloromethyl lithium in the presence of a zinc dichloride promoter at very low temperatures (below -100°C). This step introduces a new stereogenic center with exceptionally high diastereoselectivity.[1]

-

Final Conversion: The resulting α-chloroalkyl boronic ester is then converted to the target (R)-(+)-2-methylbutanol.

This multi-step synthesis can produce the target molecule with high enantiomeric excess and a total yield of around 71%.[1]

Conclusion

(R)-2-Methylbutanol is a naturally occurring chiral alcohol with significant relevance in the food, beverage, and pharmaceutical industries. Its primary natural sources are as a fusel alcohol byproduct of yeast fermentation and as a volatile aroma compound in numerous fruits and fungi. Biosynthetically, it arises from the L-isoleucine catabolic pathway known as the Ehrlich pathway. For industrial and research purposes, it can be obtained through the fractional distillation of fusel oil, produced in high titers using metabolically engineered microorganisms like E. coli, or synthesized with high stereochemical purity via enantioselective chemical methods. The continued development of biotechnological production routes promises a more sustainable and efficient supply of this valuable chiral building block.

References

-

Wikipedia. 2-Methyl-1-butanol. [Link]

-

Sciforum. Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. [Link]

-

PubChem. 2-Methyl-1-butanol | C5H12O | CID 8723. [Link]

-

PubChem. 2-Methyl-2-butanol | C5H12O | CID 6405. [Link]

-

ResearchGate. Production of 2-methyl-1-butanol and 3-methyl-1-butanol in engineered Corynebacterium glutamicum | Request PDF. [Link]

-

PubMed. Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake. [Link]

-

ResearchGate. Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. [Link]

-

ResearchGate. Mead and Other Fermented Beverages. [Link]

-

The Good Scents Company. 2-methyl-1-butanol 2-methylbutan-1-ol. [Link]

- Google Patents. Process for preparing natural active 2-methyl butanol/butyric acid.

-

ResearchGate. Enantioselective, continuous (R)- and (S)-2-butanol synthesis: Achieving high space-time yields with recombinant E. coli cells in a micro-aqueous, solvent-free reaction system. [Link]

-

PubMed. Production of 2-methyl-1-butanol in engineered Escherichia coli. [Link]

-

The Pherobase. Semiochemical compound: 2-Methylbutanal | C5H10O. [Link]

-

National Genomics Data Center (CNCB-NGDC). Microbial 2-butanol production with. [Link]

-

PubMed Central. Production of 2-methyl-1-butanol in engineered Escherichia coli. [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methyl-1-butanol | C5H12O | CID 8723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-1-butanol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN1621400A - Process for preparing natural active 2-methyl butanol/butyric acid - Google Patents [patents.google.com]

- 8. Production of 2-methyl-1-butanol in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Production of 2-methyl-1-butanol in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

A-2-Methyl-1-butanol: A Comprehensive Technical Guide to its Chiroptical Properties

Abstract

(R)-(+)-2-Methyl-1-butanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries, where it serves as a valuable building block for asymmetric synthesis.[1][2] Its utility is intrinsically linked to its chiroptical properties, which arise from its defined three-dimensional structure. This technical guide provides an in-depth exploration of the chiroptical characteristics of (R)-(+)-2-Methyl-1-butanol, including its specific rotation, optical rotatory dispersion (ORD), and circular dichroism (CD). This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for the precise characterization of this important chiral intermediate.

Introduction: The Significance of Chirality and Chiroptical Spectroscopy

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern chemistry and pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different biological activities. A tragic historical example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other caused severe birth defects.[3] This underscores the critical need for robust analytical techniques to distinguish and quantify enantiomers.

Chiroptical spectroscopy encompasses a set of techniques that probe the interaction of polarized light with chiral molecules.[4] These methods, including polarimetry, optical rotatory dispersion (ORD), and circular dichroism (CD), are indispensable tools for determining the enantiomeric purity and absolute configuration of chiral compounds like (R)-(+)-2-Methyl-1-butanol.

Theoretical Framework of Optical Activity

The optical activity of (R)-(+)-2-Methyl-1-butanol originates from its asymmetric carbon atom (C2), which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a hydroxymethyl group.[5] When plane-polarized light passes through a solution containing an excess of one enantiomer, the plane of polarization is rotated. This phenomenon, known as optical rotation, is a direct consequence of the differential interaction of the chiral molecule with the left and right circularly polarized components of the plane-polarized light.[6]

-

(R)-(+)-2-Methyl-1-butanol is designated as "(+)" because it rotates the plane of plane-polarized light in a clockwise direction (dextrorotatory).[7]

-

Its enantiomer, (S)-(-)-2-Methyl-1-butanol , rotates the plane of light in a counter-clockwise direction (levorotatory) by an equal magnitude.

Key Chiroptical Properties and Their Measurement

Specific Rotation [α]

Specific rotation is the standardized measure of the optical rotation of a chiral compound. It is a fundamental physical property defined as the observed angle of optical rotation when plane-polarized light is passed through a sample with a path length of 1 decimeter (dm) and a concentration of 1 gram per milliliter (g/mL).[6]

The specific rotation is calculated using the Biot's Law equation:

[α]λT = α / (l * c)

Where:

-

[α]λT is the specific rotation at temperature T and wavelength λ.

-

α is the observed optical rotation.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).[3]

Factors Influencing Specific Rotation: The specific rotation of a compound is not an absolute constant and can be significantly influenced by:

-

Wavelength of Light: This dependence is known as optical rotatory dispersion (ORD).[8]

-

Temperature: Measurements are typically performed at a standardized temperature (e.g., 20°C or 25°C).

-

Solvent: The nature of the solvent can alter the conformation of the chiral molecule and its interactions, sometimes even changing the sign of the rotation.[9][10]

Quantitative Data for (R)-(+)-2-Methyl-1-butanol:

| Property | Value | Conditions |

| Specific Rotation | +13.5° | Not specified |

| Specific Rotation | +5.756° | At 25°C, Sodium D-line (589 nm) |

| Specific Rotation | +3.75° | At 18°C, Sodium D-line (589 nm) |

Note: Discrepancies in reported values can arise from variations in experimental conditions and sample purity.

Optical Rotatory Dispersion (ORD)

ORD is the measurement of the change in optical rotation as a function of the wavelength of light.[8] An ORD spectrum is a plot of specific rotation versus wavelength. For compounds like (R)-(+)-2-Methyl-1-butanol, which lack a strong chromophore in the near-UV/Visible range, a "plain" ORD curve is typically observed.[11][12] This curve shows a steady increase in the magnitude of optical rotation as the wavelength decreases.[11]

The presence of a chromophore (a light-absorbing group) near the chiral center would result in an "anomalous" ORD curve, characterized by peaks and troughs, known as the Cotton effect.[11]

Circular Dichroism (CD)

Circular dichroism is the differential absorption of left- and right-circularly polarized light by a chiral molecule.[4] This phenomenon only occurs at wavelengths where the molecule absorbs light.[13] A CD spectrum is a plot of this differential absorption (ΔA = AL - AR) versus wavelength.

Saturated chiral alcohols like (R)-(+)-2-Methyl-1-butanol exhibit significant Cotton effects in the far-UV region (typically between 185 and 198 nm), corresponding to electronic transitions of the hydroxyl group.[14] The sign and magnitude of the CD signal provide detailed information about the stereochemistry of the molecule.

Experimental Protocols & Methodologies

Measurement of Specific Rotation using Polarimetry

This protocol outlines the standardized procedure for determining the specific rotation of (R)-(+)-2-Methyl-1-butanol.

Instrumentation:

-

Polarimeter (with sodium lamp, λ = 589 nm)

-

Polarimeter cell (1 dm)

-

Volumetric flask (e.g., 10 mL, Class A)

-

Analytical balance

Procedure:

-

Instrument Preparation: Turn on the polarimeter and allow the sodium lamp to warm up for at least 10-15 minutes to ensure a stable light output.[15]

-

Sample Preparation: a. Accurately weigh a precise amount of (R)-(+)-2-Methyl-1-butanol (e.g., 100-200 mg) and record the mass. b. Quantitatively transfer the sample to a 10 mL volumetric flask. c. Dissolve the sample and bring it to volume with a suitable solvent (e.g., ethanol or chloroform). Ensure the solution is thoroughly mixed.

-

Blank Measurement: a. Rinse the polarimeter cell with the pure solvent. b. Fill the cell with the pure solvent, ensuring no air bubbles are present in the light path.[3] c. Place the cell in the polarimeter and take a reading. This is the blank or zero reading.[15]

-

Sample Measurement: a. Rinse the cell with a small amount of the prepared sample solution. b. Fill the cell with the sample solution, again ensuring the absence of air bubbles. c. Place the cell in the polarimeter and record the observed rotation (α). Take multiple readings and average them for accuracy.

-

Calculation: Use the Biot's Law equation to calculate the specific rotation [α].

Self-Validation:

-

Blank Correction: Always subtract the solvent blank reading from the sample reading to correct for any slight optical rotation from the cell windows or solvent impurities.[9]

-

Concentration Dependence: If possible, measure the rotation at multiple concentrations to ensure a linear relationship between observed rotation and concentration, confirming the reliability of the measurement.

Diagram: Workflow for Specific Rotation Measurement

Caption: Differential absorption of polarized light by a chiral sample.

Data Interpretation and Causality

-

Specific Rotation: A positive sign for the specific rotation, such as +5.756°, directly confirms the sample is the (R)-enantiomer and indicates its enantiomeric purity. [16]A lower value would suggest the presence of the (S)-enantiomer.

-

ORD Spectrum: For (R)-(+)-2-Methyl-1-butanol, a plain positive ORD curve (rotation becoming more positive at shorter wavelengths) is expected. The shape and magnitude of this curve are directly linked to the electronic transitions occurring at much shorter wavelengths (in the far-UV).

-

CD Spectrum: The CD spectrum in the far-UV provides a more direct probe of the chiral environment around the hydroxyl chromophore. The sign of the Cotton effect can often be correlated with the absolute configuration of the alcohol using empirical rules like the Octant Rule for ketones, although specific rules for alcohols are less generalized. [11] The Role of Solvent: Solvents can have a profound effect on chiroptical measurements. [17]Polar, hydrogen-bonding solvents can interact with the hydroxyl group of 2-methyl-1-butanol, altering its rotational conformation and, consequently, the observed optical rotation. [10]This is why it is imperative to report the solvent used for any specific rotation measurement.

Applications in Drug Development and Synthesis

(R)-(+)-2-Methyl-1-butanol is a key chiral building block. Its defined stereochemistry is transferred to more complex molecules during synthesis.

-

Pharmaceutical Intermediates: It is used in the synthesis of active pharmaceutical ingredients (APIs), where the specific chirality is essential for therapeutic efficacy and safety. [2]* Chiral Auxiliaries and Reagents: The chiral center can direct the stereochemical outcome of subsequent reactions, making it a valuable tool in asymmetric synthesis.

-

Flavor and Fragrance Industry: Enantiomers of chiral alcohols often have distinct smells and flavors, making stereochemical purity important in this sector as well. [2] The accurate measurement of its chiroptical properties is the primary method for quality control, ensuring the stereochemical integrity of the starting material and, by extension, the final product.

Conclusion

The chiroptical properties of (R)-(+)-2-Methyl-1-butanol are a direct manifestation of its molecular structure. A thorough understanding and precise measurement of its specific rotation, ORD, and CD spectra are critical for its effective use in research and industry. The protocols and principles outlined in this guide provide a robust framework for the accurate characterization of this and other chiral molecules, ensuring scientific integrity and supporting the development of stereochemically pure products.

References

- Modeling Complex Solvent Effects on the Optical Rotation of Chiral Molecules: A Combined Molecular Dynamics and Density Functional Theory Study. (2021). The Journal of Physical Chemistry A.

- Does specific rotation change with solvent? (2017).

- Unlock the Versatile Applications of 2-Methyl-1-Butanol: A Key Chemical Intermediate for Synthesis and Industry. (n.d.). Guidechem.

- 2-Methyl-1-butanol | C5H12O. (n.d.). PubChem.

- New Insights on Solvent-Induced Changes in Refractivity and Specific Rotation of Poly(propylene oxide)

- Polarimetry Experiments. (n.d.). MRSEC Education Group - University of Wisconsin–Madison.

- An introduction to circular dichroism spectroscopy. (n.d.). Applied Photophysics.

- What is the synthesis and application of 2-Methyl-1-butanol? (n.d.). Guidechem.

- Polarimeter. (n.d.). Wikipedia.

- Circular dichroism of saturated chiral alcohols. (1972).

- Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rot

- Determine Concentration through Polarimetry. (n.d.). PASCO scientific.

- Circular dichroism. (n.d.). Wikipedia.

- (r)-2-methyl-1-butanol has a specific rotation of +13.5. the specific rotation of 2-methyl-1- butanol containing 40% of the (s)-enantiomer is o (round off to on. (2020). Eduncle.

- Circular Dichroism. (2022). Chemistry LibreTexts. 1... and so on.

Sources

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. cdn.pasco.com [cdn.pasco.com]

- 4. Circular dichroism - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. (r)-2-methyl-1-butanol has a specific rotation of +13.5. the specific rotation of [scoop.eduncle.com]

- 8. Optical rotatory dispersion - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. To study the Optical Rotatory Dispersion (ORD) of some chiral substances. (Theory) : CD Spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. kud.ac.in [kud.ac.in]

- 13. ntu.edu.sg [ntu.edu.sg]

- 14. Circular dichroism of saturated chiral alcohols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 16. Solved a sample of 2-methyl-1-butanol has a specific | Chegg.com [chegg.com]

- 17. par.nsf.gov [par.nsf.gov]

A Comprehensive Spectroscopic Guide to (R)-2-Methylbutanol

Introduction: The Molecular Signature of a Chiral Alcohol

(R)-2-Methylbutanol, a chiral primary alcohol, serves as a valuable building block in organic synthesis and is of significant interest in the development of pharmaceuticals and fine chemicals. Its specific stereochemistry necessitates unambiguous characterization to ensure the desired biological activity and chemical purity of downstream products. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate the structure and confirm the identity of (R)-2-methylbutanol. As enantiomers exhibit identical spectroscopic properties in achiral environments, the data presented herein is representative of 2-methyl-1-butanol.

This document is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and field-proven methodologies for acquiring and interpreting this information. Each section is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and trustworthiness.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

Theoretical Underpinnings

In the presence of a strong external magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can exist in different spin states. The absorption of radiofrequency radiation can induce a transition between these states. The precise frequency required for this transition, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. Adjacent, non-equivalent nuclei can also influence each other's magnetic fields, leading to a phenomenon called spin-spin splitting, which provides valuable information about the connectivity of atoms.

¹H NMR Spectroscopy of 2-Methyl-1-butanol

The ¹H NMR spectrum of 2-methyl-1-butanol provides a detailed picture of the different types of protons present in the molecule. The protons on the carbon adjacent to the hydroxyl group are deshielded due to the electron-withdrawing effect of the oxygen and thus appear at a higher chemical shift (downfield).[1][2] The hydroxyl proton itself is often a broad singlet, and its chemical shift can vary depending on concentration and solvent.[1]

Table 1: ¹H NMR Spectroscopic Data for 2-Methyl-1-butanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4-3.5 | Multiplet | 2H | -CH₂-OH |

| ~2.7 | Singlet (broad) | 1H | -OH |

| ~1.5 | Multiplet | 1H | -CH(CH₃)- |

| ~1.1-1.4 | Multiplet | 2H | -CH₂-CH₃ |

| ~0.9 | Triplet | 3H | -CH₂-CH₃ |

| ~0.9 | Doublet | 3H | -CH(CH₃)- |

Note: Data is compiled from representative spectra of (+-)-2-methyl-1-butanol in CDCl₃.[3] The exact chemical shifts and multiplicities can vary slightly based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy of 2-Methyl-1-butanol

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom bonded to the electronegative oxygen atom is significantly deshielded and appears at the highest chemical shift.[1][4]

Table 2: ¹³C NMR Spectroscopic Data for 2-Methyl-1-butanol

| Chemical Shift (δ) ppm | Assignment |

| 67.84 | -CH₂-OH |

| 37.48 | -CH(CH₃)- |

| 25.94 | -CH₂-CH₃ |

| 16.20 | -CH(CH₃)- |

| 11.35 | -CH₂-CH₃ |

Note: Data is for 2-methyl-1-butanol in CDCl₃.[5]

Experimental Protocol for NMR Spectroscopy

The following is a standard procedure for acquiring high-quality NMR spectra of a liquid sample like (R)-2-methylbutanol.

-

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of (R)-2-methylbutanol for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[6]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[6] The deuterated solvent is necessary for the spectrometer's lock system and to avoid large solvent peaks in the ¹H NMR spectrum.[6]

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which results in sharp spectral lines.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Acquire the free induction decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using a reference standard, typically the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm in ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Caption: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies.

Theoretical Underpinnings

When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes (e.g., stretching, bending). The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹), which are characteristic of particular chemical bonds. For alcohols, the most prominent features are the O-H and C-O stretching vibrations.[7]

IR Spectrum of 2-Methyl-1-butanol

The IR spectrum of 2-methyl-1-butanol is dominated by a strong, broad absorption in the high-frequency region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol.[8][9] The C-O stretching vibration appears in the fingerprint region.

Table 3: Key IR Absorption Bands for 2-Methyl-1-butanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2960, 2875 | Strong | C-H stretch (sp³ hybridized) |

| ~1040 | Strong | C-O stretch |

Note: Data is representative of a liquid film spectrum. The NIST WebBook provides a gas-phase IR spectrum for (S)-2-methyl-1-butanol.[9]

Experimental Protocol for IR Spectroscopy

For a liquid sample like (R)-2-methylbutanol, obtaining an IR spectrum is a straightforward process using an Attenuated Total Reflectance (ATR) accessory, which is common on modern FTIR spectrometers.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Place a single drop of (R)-2-methylbutanol directly onto the ATR crystal.

-

-

Data Acquisition:

-

Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Initiate the scan. The instrument will record the interferogram and perform a Fourier transform to generate the spectrum.

-

-

Data Processing and Cleaning:

-

Label the significant peaks in the spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

-

Caption: Experimental workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

Theoretical Underpinnings

In electron ionization (EI) mass spectrometry, a volatile sample is bombarded with a high-energy electron beam (typically 70 eV).[10] This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•). The molecular ion is often unstable and undergoes fragmentation, breaking into smaller charged fragments and neutral radicals. The mass spectrometer then separates these ions based on their m/z ratio, and the resulting mass spectrum is a plot of relative ion abundance versus m/z.

Mass Spectrum of 2-Methyl-1-butanol

The mass spectrum of a primary alcohol like 2-methyl-1-butanol often shows a weak or absent molecular ion peak due to its propensity to fragment.[11] Common fragmentation pathways for alcohols include α-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon) and dehydration (loss of a water molecule).[11][12]

Table 4: Key Fragments in the EI Mass Spectrum of 2-Methyl-1-butanol

| m/z | Proposed Fragment | Fragmentation Pathway |

| 88 | [C₅H₁₂O]⁺• | Molecular Ion (often weak or absent) |

| 70 | [C₅H₁₀]⁺• | Dehydration (Loss of H₂O) |

| 57 | [C₄H₉]⁺ | α-cleavage (Loss of -CH₂OH) |

| 41 | [C₃H₅]⁺ | Further fragmentation |

| 31 | [CH₂OH]⁺ | α-cleavage (Loss of sec-butyl radical) |

Note: Data is based on typical fragmentation patterns of 2-methyl-1-butanol.[13]

Experimental Protocol for Electron Ionization Mass Spectrometry

The following outlines a general procedure for analyzing a volatile liquid sample like (R)-2-methylbutanol using a mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of (R)-2-methylbutanol in a volatile, high-purity solvent (e.g., dichloromethane or hexane).

-

-

Instrument Setup and Data Acquisition (GC-MS):

-

The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column.

-

The separated components elute from the GC column and enter the ion source of the mass spectrometer.

-

In the ion source, the molecules are ionized by electron impact.

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of ions at each m/z value.

-

-

Data Analysis:

-

The mass spectrum corresponding to the GC peak of (R)-2-methylbutanol is analyzed.

-

Identify the molecular ion peak (if present) to confirm the molecular weight.

-

Analyze the major fragment ions to deduce structural information and confirm the identity of the compound by comparing the fragmentation pattern to known databases.

-

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of (R)-2-methylbutanol. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of the key hydroxyl functional group, and mass spectrometry verifies the molecular weight and provides structural clues through characteristic fragmentation patterns. The protocols and interpretive guidance provided in this document serve as a robust framework for the rigorous analysis required in research, development, and quality control settings.

References

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8723, 2-Methyl-1-butanol. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

NIST. (n.d.). 1-Butanol, 2-methyl-, (S)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of ethanol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

MassBank. (n.d.). 2-methyl-1-butanol. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

-

JoVE. (2014). Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- McMurry, J. (2019). Organic Chemistry: A Tenth Edition - 17.11 Spectroscopy of Alcohols and Phenols. Cengage.

-

LibreTexts Chemistry. (2023). 6.5: Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol. Retrieved from [Link]

-

Separation Science. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Nichols, L. (2021). IR of a Liquid. YouTube. Retrieved from [Link]

-

Reddit. (2014). O Chem: Interpreting 'HNMR for an Alcohol. Retrieved from [Link]

-

Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

- Plyler, E. K. (1952). Infrared spectra of methanol, ethanol, and n-propanol.

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

ResearchGate. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved from [Link]

-

ResearchGate. (2025). Identification of an Alcohol with 13C NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]

Sources

- 1. Alcohols | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. whitman.edu [whitman.edu]

Synthesis of homochiral (R)-(+)-2-Methyl-1-butanol

An In-Depth Technical Guide to the Synthesis of Homochiral (R)-(+)-2-Methyl-1-butanol

Abstract

Introduction: The Significance of (R)-(+)-2-Methyl-1-butanol

Chirality is a fundamental property in drug development and materials science, where the specific three-dimensional arrangement of atoms dictates biological activity or material properties. (R)-(+)-2-Methyl-1-butanol, also known as active amyl alcohol, serves as a key chiral precursor for introducing the R-2-methylbutyl moiety into more complex molecules.[1][5] Its applications are diverse, ranging from being a solvent in organic synthesis to a component in the formulation of lubricants, plasticizers, and fragrances.[5][6] The primary challenge lies in its production, as standard synthetic methods often yield a racemic mixture of both (R) and (S) enantiomers, necessitating advanced asymmetric techniques to isolate the desired (R)-isomer with high purity.[4] This guide focuses on methods that achieve high enantiomeric excess (e.e.), a critical parameter for its use in subsequent chiral syntheses.

Asymmetric Synthesis via Boronic Ester Homologation

This elegant and highly efficient method, based on the work of Matteson, allows for the stereocontrolled construction of carbon chains.[1] It leverages a C2-symmetric chiral auxiliary to direct the stereochemistry of newly formed chiral centers with exceptional precision. The key advantage of this approach is the predictable and high diastereoselectivity achieved through the α-chloroalkyl boronic ester chemistry.[1]

Mechanistic Principle

The synthesis begins with the creation of a chiral boronic ester from an achiral starting material (e.g., ethyl lithium) and a chiral diol auxiliary. This chiral ester then reacts with dichloromethyl lithium, followed by zinc dichloride, to insert a chloromethyl group. This step proceeds with high diastereoselectivity, controlled by the chiral auxiliary. Subsequent reaction with a Grignard reagent (e.g., methyl magnesium chloride) replaces the chlorine atom, and the final oxidation and hydrolysis steps cleave the auxiliary and release the desired chiral alcohol. The chiral auxiliary can often be recovered and reused, adding to the method's efficiency.[1]

Experimental Workflow Diagram

Caption: Boronic Ester Homologation Workflow.

Detailed Experimental Protocol

This protocol is adapted from the synthesis described by Hoppe, et al.[1]

Step 1: Synthesis of (4S,5S)-4,5-dicyclohexyl-2-ethyl-1,3,2-dioxaborolane

-

In a flame-dried, argon-purged flask, add (S,S)-1,2-dicyclohexyl-1,2-ethanediol ((S,S)-DICHED) and boron triisopropylate in anhydrous THF.

-

Cool the mixture to -78 °C and slowly add ethyl lithium (EtLi) in solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure to yield the crude ethyl boronic ester, which is used directly in the next step.

Step 2: Homologation with Dichloromethyl Lithium

-

Prepare a solution of dichloromethyl lithium (LiCHCl2) in a Trapp mixture solvent at a temperature below -100 °C.

-

Slowly add the crude ethyl boronic ester from Step 1 to the LiCHCl2 solution under an inert atmosphere.

-

After 30 minutes, add anhydrous zinc dichloride (ZnCl2) as a promoter.

-

Allow the reaction vessel to warm to room temperature and stir for an additional 18 hours.

-

Work up the reaction by extraction to obtain the crude α-chloropropyl boronic ester. This product is often prone to epimerization and should be used immediately without purification.[1]

Step 3: Substitution with Methyl Magnesium Chloride

-

Dissolve the crude α-chloropropyl boronic ester in anhydrous THF under an inert gas atmosphere.

-

Add freshly prepared methyl magnesium chloride (MeMgCl) dropwise at 0 °C.

-

Stir the reaction at room temperature until completion (monitored by GC or TLC).

Step 4: Oxidative Workup and Purification

-

Cool the reaction mixture to 0 °C and carefully quench by adding an aqueous solution of sodium hydroxide followed by hydrogen peroxide (30%).

-

Stir vigorously until the oxidation is complete.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry with anhydrous sodium sulfate.

-

Carefully remove the solvent by distillation. Final purification by Kugelrohr distillation yields pure (R)-(+)-2-Methyl-1-butanol as a colorless liquid.[1]

Performance Data

| Parameter | Result | Source |

| Overall Yield | 71% | [1] |

| Enantiomeric Excess (e.e.) | >99% | [1] |

| Chiral Auxiliary | (S,S)-DICHED | [1] |

| Key Reagents | EtLi, LiCHCl2, MeMgCl | [1] |

Asymmetric Synthesis via Hydroboration-Oxidation

The hydroboration-oxidation reaction is a cornerstone of synthetic organic chemistry for the anti-Markovnikov hydration of alkenes.[7][8] By employing a chiral borane reagent, this reaction can be rendered highly enantioselective, providing a direct route to chiral alcohols from prochiral alkenes.[9] For the synthesis of (R)-(+)-2-Methyl-1-butanol, the starting material is 2-methyl-1-butene.

Mechanistic Principle

The reaction proceeds via a concerted, syn-addition of the H-B bond across the alkene double bond.[10][11] The boron atom adds to the less substituted carbon, and the hydrogen adds to the more substituted carbon (anti-Markovnikov regioselectivity).[8] The stereoselectivity is controlled by the chiral ligands on the borane reagent, typically derived from readily available chiral natural products like α-pinene.[9] Steric hindrance dictates that the borane approaches the alkene from the less hindered face, leading to the preferential formation of one enantiomer. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the C-B bond with a C-OH bond with perfect retention of stereochemistry.[8]

Reaction Mechanism Diagram

Caption: Asymmetric Hydroboration-Oxidation Mechanism.

Detailed Experimental Protocol

This protocol uses (+)-diisopinocampheylborane ((+)-Ipc₂BH), derived from (+)-α-pinene, which typically yields the (R)-alcohol.

Step 1: Preparation of (+)-Diisopinocampheylborane ((+)-Ipc₂BH)

-

In a flame-dried, argon-purged flask, dissolve (+)-α-pinene (2.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then let it stand at 0 °C for 2 hours to allow the crystalline (+)-Ipc₂BH to precipitate.

-

The resulting slurry is used directly in the next step.

Step 2: Hydroboration of 2-Methyl-1-butene

-

Cool the slurry of (+)-Ipc₂BH to -25 °C.

-

Add 2-methyl-1-butene (1.0 eq) dropwise, ensuring the temperature remains below -25 °C.

-

Stir the reaction mixture at -25 °C for 4 hours to ensure complete hydroboration.

Step 3: Oxidative Workup

-

Slowly add water to quench any unreacted borane, followed by aqueous sodium hydroxide (3M).

-

Carefully add 30% hydrogen peroxide dropwise, keeping the temperature below 50 °C with an ice bath.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Separate the aqueous layer and extract it with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure. The product can be purified by fractional distillation.

Performance Data

| Parameter | Expected Result | Source |

| Yield | 60-80% | [7] |

| Enantiomeric Excess (e.e.) | Typically >95% | [9] |

| Chiral Reagent | (+)-Diisopinocampheylborane | [9] |

| Starting Alkene | 2-Methyl-1-butene | [4] |

Biocatalytic Asymmetric Reduction

Biocatalysis offers a powerful, "green" alternative to traditional chemical synthesis, often providing unparalleled selectivity under mild reaction conditions. For the synthesis of (R)-2-methyl-1-butanol, the asymmetric reduction of the corresponding aldehyde, 2-methylbutanal, using a ketoreductase (KRED) or alcohol dehydrogenase (ADH) is a highly effective strategy.[12]

Scientific Principle

This method employs an enzyme that selectively recognizes and reduces one enantiomer of a racemic aldehyde or a prochiral ketone.[13] In the case of a kinetic resolution of racemic 2-methylbutanal, an evolved ketoreductase can selectively reduce the (R)-enantiomer to (R)-2-methyl-1-butanol, leaving the (S)-2-methylbutanal unreacted.[12] The process requires a cofactor, typically NADPH or NADH, which is regenerated in situ using a sacrificial co-substrate like isopropanol or glucose.[13] The high degree of specificity of the enzyme's active site ensures the production of the alcohol with very high enantiomeric excess.

Experimental Workflow Diagram

Caption: Biocatalytic Kinetic Resolution Workflow.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the principles described by Gooding, et al. for a similar system.[12]

-

Bioreactor Setup: In a temperature-controlled vessel, prepare a potassium phosphate buffer solution (e.g., 100 mM, pH 7.0).

-

Reagent Addition: Add NADP⁺ (or NAD⁺), the ketoreductase enzyme (commercially available or an evolved variant), and a co-substrate for cofactor regeneration (e.g., isopropanol).

-

Substrate Addition: Add racemic 2-methylvaleraldehyde to the stirred buffer solution. The substrate can be added neat or as a solution in a co-solvent to improve solubility.

-

Reaction: Maintain the reaction at a constant temperature (e.g., 30 °C) and pH. Monitor the reaction progress by GC, measuring the conversion of the aldehyde and the formation of the alcohol.

-

Workup: Once the desired conversion is reached (typically ~50% for optimal e.e. of both product and remaining substrate), quench the reaction by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE).

-

Purification: Separate the organic layer. The desired (R)-2-methyl-1-butanol can be separated from the unreacted (S)-2-methylbutanal by fractional distillation.

Performance Data

| Parameter | Result | Source |

| Conversion | ~50% (for kinetic resolution) | [12] |

| Enantiomeric Excess (e.e.) | >98% | [12] |

| Catalyst | Evolved Ketoreductase (KRED) | [12] |

| Key Benefit | Green, scalable process | [12] |

Synthesis via Kinetic Resolution of Racemic Alcohols

Kinetic resolution is a widely used industrial strategy that separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[14] For resolving racemic 2-methyl-1-butanol, enzymatic acylation is a particularly effective method.

Scientific Principle

In an enzymatic kinetic resolution, an enzyme (commonly a lipase) selectively catalyzes the acylation of one enantiomer of the racemic alcohol at a much faster rate than the other.[15] For example, using an acyl donor like vinyl acetate, a lipase might selectively convert (S)-2-methyl-1-butanol to its corresponding ester, leaving the unreacted (R)-2-methyl-1-butanol enriched in the reaction mixture. The success of the resolution is quantified by the enantiomeric ratio (E), which is a ratio of the reaction rates for the two enantiomers. A high E-value is necessary for achieving high enantiomeric excess at a practical conversion rate (ideally close to 50%).[16]

Detailed Experimental Protocol

This protocol is a generalized procedure for lipase-catalyzed kinetic resolution.[15]

-

Setup: In a dry flask, dissolve racemic 2-methyl-1-butanol (1.0 eq) in an anhydrous organic solvent (e.g., n-hexane or THF).

-

Reagent Addition: Add the acyl donor (e.g., vinyl acetate, 0.5-1.0 eq) to the solution.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435®) to the mixture. Immobilized enzymes are preferred as they can be easily filtered off and reused.

-

Reaction: Stir the suspension at a controlled temperature (e.g., 40-60 °C). Monitor the reaction progress by chiral GC, tracking the enantiomeric excess of the unreacted alcohol.

-

Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

-

Purification: The unreacted (R)-2-methyl-1-butanol can be separated from the formed (S)-2-methylbutyl acetate by fractional distillation or column chromatography.

Performance Data

| Parameter | Expected Result | Source |

| Max. Yield | < 50% (for the desired enantiomer) | [16] |

| Enantiomeric Excess (e.e.) | Can exceed 90% | [15] |

| Catalyst | Immobilized Lipase (e.g., Novozym 435®) | [15] |

| Acyl Donor | Vinyl Acetate | [15] |

Conclusion

The synthesis of homochiral (R)-(+)-2-Methyl-1-butanol can be achieved through several distinct and powerful strategies. The boronic ester homologation method offers a highly precise, albeit multi-step, route with excellent enantioselectivity. Asymmetric hydroboration-oxidation provides a more direct synthesis from a simple alkene, representing a classic and reliable approach. For industrial-scale production and green chemistry initiatives, biocatalytic methods , including the asymmetric reduction of 2-methylbutanal and the kinetic resolution of the racemic alcohol, are exceptionally valuable. These enzymatic routes provide high enantiopurity under mild conditions. The selection of the optimal synthetic route will depend on factors such as required scale, cost of reagents and catalysts, desired purity, and available equipment. This guide provides the foundational knowledge and practical protocols for researchers and developers to confidently approach the synthesis of this important chiral building block.

References

-

Hoppe, D., Gonschorrek, C., & Stürmer, R. (2000). Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. 4th International Electronic Conference on Synthetic Organic Chemistry. [Link]

-

Sciforum. (2000). Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. MDPI. [Link]

-

Making Molecules. (2023). Asymmetric Hydroboration. [Link]

-

Brainly. (2023). Use retrosynthetic analysis to suggest a way to synthesize 2-methyl-1-phenyl-1-butanol using the Grignard. [Link]

-

Fisher Scientific. (+/-)-2-Methyl-1-butanol, 98%. [Link]

-

Wikipedia. (n.d.). Hydroboration. [Link]

-

Organic Chemistry Portal. (n.d.). Brown Hydroboration. [Link]

-

SciELO. (1998). Absolute Configurations and Enantiomeric Compositions of 2-Methyl-1-butanol and 2-Methyl-1-pentanol by ¹H-NMR Spectrometry of their Diastereomeric Valine Esters. [Link]

-

Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link]

-

Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. [Link]

-

Taylor & Francis Online. (1990). A Comprehensive Approach to (S)-(—)-2-Methyl-1-Butanol as a Convenient Precursor for Synthesis of Chiral Liquid Crystals. [Link]

-

ODOWELL. (n.d.). 2-Methyl-1-Butanol manufacturers and suppliers in China. [Link]

-

Chegg. (2022). Use retrosynthetic analysis to suggest a way to synthesize 2-methyl-1-phenyl-1-butanol using the Grignard reaction. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Potential: The Diverse Applications of 2-Methyl-1-Butanol in Chemical Synthesis. [Link]

-

Wikipedia. (n.d.). 2-Methyl-1-butanol. [Link]

-

ACS Publications. (2001). Resolution of a Racemic Small Molecular Alcohol by a Chiral Metal−Organic Coordination Polymer through Intercalation. [Link]

-

PubMed. (2010). Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. [Link]

-

PubMed Central. (2009). Production of 2-methyl-1-butanol in engineered Escherichia coli. [Link]

-

Chemistry Stack Exchange. (2015). Synthesizing 2-methyl-2-butanol. [Link]

-

Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

-